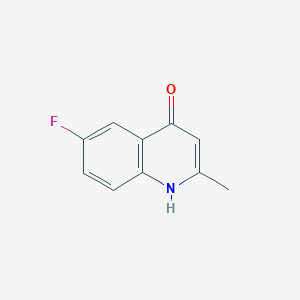

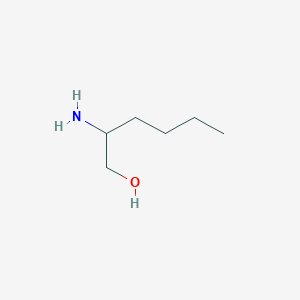

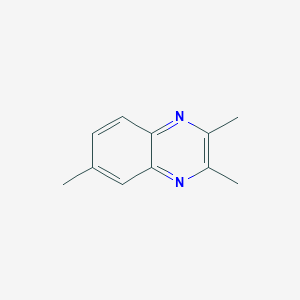

![molecular formula C9H8N2O4 B106140 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid CAS No. 17122-78-0](/img/structure/B106140.png)

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O4 . It has a molecular weight of 208.170 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.170 . More detailed physical and chemical properties were not available in the searched resources.Scientific Research Applications

Antimicrobial Agent Development

4-Aminobenzoic acid: derivatives have shown promise as antimicrobial agents. By modifying the compound through the addition of various functional groups, researchers have been able to enhance its antibacterial activity. This includes the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating significant effectiveness .

Cytotoxicity for Cancer Research

Some derivatives of 4-aminobenzoic acid have exhibited notable cytotoxicity against cancer cell lines, such as HepG2. This suggests potential applications in cancer research, where these compounds could be used to study cancer cell dynamics or as a basis for developing new anticancer drugs .

Folate Biosynthesis Studies

As an intermediate in the synthesis of folate, 4-aminobenzoic acid plays a crucial role in the biochemistry of bacteria, plants, and fungi. Studying this compound can provide insights into the folate biosynthesis pathway, which is essential for cell growth and replication .

Nutritional Supplement Research

In the context of nutrition, 4-aminobenzoic acid has been historically referred to as a vitamin (Vitamin Bx). Although it is no longer recognized as such, its role in human gut microbiome and its presence in various food sources make it a compound of interest in nutritional supplement research .

Sunscreen and Cosmetic Applications

Derivatives of 4-aminobenzoic acid have been used in sunscreen formulations due to their ability to absorb ultraviolet (UV) light. This application extends to cosmetics, where the compound’s properties can contribute to protective skincare products .

Chemical Synthesis and Material Science

The compound’s reactivity, particularly in forming Schiff bases through reactions with aldehydes, makes it valuable in chemical synthesis. These reactions can lead to new materials with potential applications in material science, such as smart coatings or sensors .

Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it might be involved in protein-related pathways.

Result of Action

As a specialty product for proteomics research , it might have effects on protein synthesis or function.

properties

IUPAC Name |

4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTJRMCHWCUSBN-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

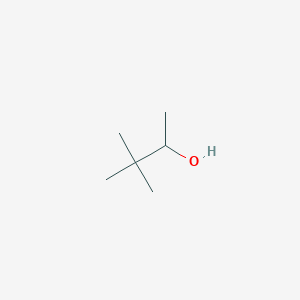

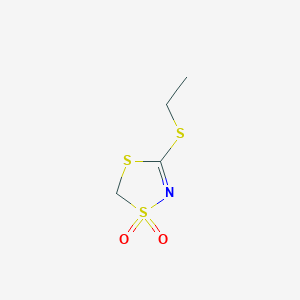

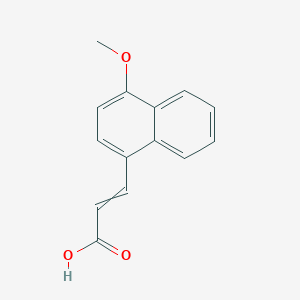

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)

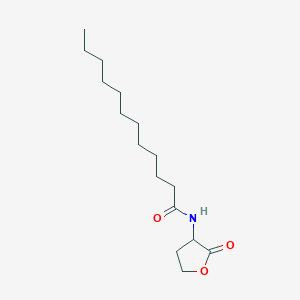

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)